An In-depth Technical Guide to 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide (CAS No. 2167707-72-2)
An In-depth Technical Guide to 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide (CAS No. 2167707-72-2)
A Keystone Intermediate for Advanced Drug Discovery
This guide offers a comprehensive technical overview of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge, practical synthetic insights, and a forward-looking perspective on its applications.
Introduction: The Strategic Importance of Substituted Pyridine Sulfonamides
The pyridine ring is a well-established "privileged" scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds via the nitrogen atom can significantly enhance pharmacokinetic properties and target binding affinity.[1][2] When combined with the sulfonamide functional group, another critical pharmacophore known for its wide range of biological activities, the resulting hybrid molecules present a powerful platform for the development of novel therapeutics.[3][4]
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide (CAS No. 2167707-72-2) is a strategically designed intermediate that leverages the unique electronic properties of its substituted pyridine core. The presence of bromo and chloro substituents provides distinct handles for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.[5][6] This guide will delve into the synthesis, properties, and potential applications of this important, yet sparsely documented, chemical entity.
Physicochemical and Structural Properties
While specific, experimentally determined data for 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is not extensively available in peer-reviewed literature, we can infer its key properties based on its structure and data from analogous compounds.
Table 1: Structural and Chemical Properties
| Property | Value | Source |
| CAS Number | 2167707-72-2 | [Google Search] |
| Molecular Formula | C₆H₆BrClN₂O₂S | [Google Search] |
| Molecular Weight | 299.55 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=NC=C1S(=O)(=O)N)Cl)Br | [Google Search] |
| InChIKey | Not Available | - |
Table 2: Estimated Physicochemical Properties (Based on Analogous Compounds)
| Property | Estimated Value | Rationale/Analogous Compound |
| Melting Point | 170-200 °C | Halogenated aromatic sulfonamides often have high melting points. For example, Sulfapyridine has a melting point of 192 °C.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic and halogenated nature suggests low aqueous solubility, a common trait for such structures.[7] |
| pKa | 7.5 - 9.0 (Sulfonamide N-H) | The sulfonamide proton's acidity is influenced by the electron-withdrawing nature of the pyridine ring and halogens. The pKa of Sulfapyridine is 8.43.[7] |
Synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide
The most direct and industrially scalable synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor, 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride. This is a classic and robust method for the formation of primary sulfonamides.[8][9]
Proposed Synthetic Workflow
The synthesis is a two-step process starting from the corresponding pyridine amine, proceeding through a sulfonyl chloride intermediate, and culminating in the target sulfonamide.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[10] Researchers should optimize conditions for their specific laboratory setup.
Materials:
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5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as DCM or THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the cooled solution with vigorous stirring. The addition should be dropwise to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide are not yet widely reported, the structural motifs present in the molecule suggest a rich potential for its use in various therapeutic areas. The sulfonamide class of drugs has a long history of diverse pharmacological activities.[4][11][12]
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine or pyrimidine core. The specific substitution pattern of this molecule makes it an attractive starting point for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The bromo and chloro substituents can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of functional groups and explore the chemical space around the core scaffold.[13]
Antibacterial and Antiviral Agents
Sulfonamides were among the first effective antibacterial drugs, and the development of new sulfonamide derivatives continues to be an active area of research to combat antimicrobial resistance.[12] Furthermore, halogenated nucleoside and heterocyclic derivatives have shown potent antiviral activities.[14] The unique electronic and steric properties of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide make it a candidate for derivatization into novel anti-infective agents.
Carbonic Anhydrase Inhibitors
Aromatic and heteroaromatic sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.[12] Drugs targeting carbonic anhydrase are used to treat glaucoma, epilepsy, and other conditions. This compound could serve as a valuable intermediate for the synthesis of novel and selective carbonic anhydrase inhibitors.
Safety and Handling
As with any halogenated aromatic compound, 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Toxicity: While specific toxicity data is unavailable, compounds with similar structures can be harmful if swallowed, and may cause skin and eye irritation.[15] Assume the compound is hazardous and handle it accordingly.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide is a promising chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its strategically functionalized pyridine sulfonamide core provides a versatile platform for the synthesis of novel compounds targeting a wide range of biological pathways. While publicly available data on this specific molecule is limited, this guide provides a solid foundation for its synthesis and exploration in research and development, based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the value of such well-designed building blocks in the synthetic chemist's toolbox cannot be overstated.
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